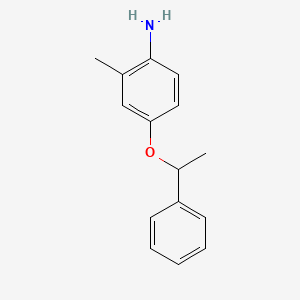
2-Methyl-4-(1-phenylethoxy)aniline
Übersicht
Beschreibung
2-Methyl-4-(1-phenylethoxy)aniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The structure of 2-Methyl-4-(1-phenylethoxy)aniline is characterized by:
- Aniline Group : Contributes to its reactivity and potential biological activity.
- Ether Functional Group : Enhances solubility and may influence interaction with biological targets.
- Methyl and Phenylethoxy Substituents : These groups may enhance the compound's pharmacological profile.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in pharmacology, particularly in anti-inflammatory and anticancer therapies. Compounds with similar structures have been shown to inhibit specific signaling pathways involved in cancer progression .
Potential Pharmacological Applications
- Anti-inflammatory Properties : Analogues of substituted anilines have demonstrated the ability to modulate inflammatory responses.
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of the aniline group allows for hydrogen bonding with biological molecules, potentially leading to enzyme inhibition or receptor modulation.
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methyl-2-(1-phenylethyl)aniline | 70660-38-7 | Similar aniline structure; different substituents | Potential anti-inflammatory |
| 4-Isopropyl-2,6-bis(1-phenylethyl)aniline | Not available | More complex structure; potential for enhanced activity | Under investigation |
| N-[4-(1-methyl-1-phenylethyl)phenyl]aniline | 10081-67-1 | Contains a similar phenylethyl group | Similar therapeutic applications |
The unique combination of functional groups in this compound may enhance its solubility and reactivity compared to these analogues .
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds highlights its potential:
- Inhibition Studies : In vitro studies have indicated that structurally related anilines can inhibit key enzymes involved in inflammatory pathways.
- Cancer Cell Line Testing : Analogous compounds have shown efficacy in reducing proliferation rates in various cancer cell lines, suggesting that this compound may exhibit similar properties.
Eigenschaften
IUPAC Name |
2-methyl-4-(1-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-10-14(8-9-15(11)16)17-12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDUICDNPUEDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















